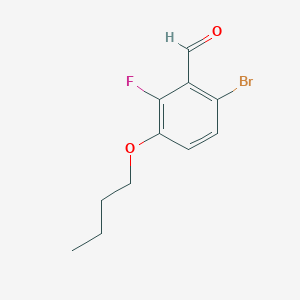

6-Bromo-3-butoxy-2-fluorobenzaldehyde

Description

6-Bromo-3-butoxy-2-fluorobenzaldehyde is a halogenated aromatic aldehyde featuring a bromo substituent at the 6-position, a butoxy group at the 3-position, and a fluorine atom at the 2-position. The butoxy group’s longer alkyl chain may influence lipophilicity and steric effects compared to smaller substituents like chloro or benzyloxy .

Properties

Molecular Formula |

C11H12BrFO2 |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

6-bromo-3-butoxy-2-fluorobenzaldehyde |

InChI |

InChI=1S/C11H12BrFO2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

HMUXOXSSGCJNAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Br)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-butoxy-2-fluorobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as n-butyllithium and diisopropylamine in an inert atmosphere .

Industrial Production Methods

Industrial production of 6-Bromo-3-butoxy-2-fluorobenzaldehyde may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-butoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol.

Scientific Research Applications

6-Bromo-3-butoxy-2-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-butoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of bromine, fluorine, and butoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Bromo-3-chloro-2-fluorobenzaldehyde

- Substituents : Bromo (6-position), chloro (3-position), fluoro (2-position).

- Molecular Formula : C₇H₃BrClFO.

- Molar Mass : 237.45 g/mol .

- Key Attributes :

- Demonstrated high-yield synthesis routes (75.4% and 98.8% yields) via optimized protocols .

- The chloro group’s electron-withdrawing nature may enhance electrophilic aromatic substitution (EAS) reactivity at the aldehyde position compared to alkoxy substituents.

- Applications: Likely intermediate in agrochemical or pharmaceutical synthesis due to halogen diversity.

3-(Benzyloxy)-6-bromo-2-fluorobenzaldehyde

- Substituents : Bromo (6-position), benzyloxy (3-position), fluoro (2-position).

- Molecular Formula : C₁₄H₁₀BrFO₂.

- Molar Mass : 309.13 g/mol (calculated).

- Key Attributes: Safety data highlight risks associated with inhalation and skin contact, necessitating strict handling protocols . Applications: Potential use in organic electronics or as a ligand in catalysis.

6-Bromo-3-fluoro-2-formylbenzamide

- Substituents : Bromo (6-position), fluoro (3-position), formyl (2-position), amide (functional group).

- Molecular Formula: C₈H₅BrFNO₂.

- Molar Mass : 246.04 g/mol .

- Key Attributes :

- The amide group enhances hydrogen-bonding capacity, improving aqueous solubility relative to aldehydes.

- Structural rigidity from the amide may reduce conformational flexibility, impacting binding in biological systems.

- Applications: Likely explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

Comparative Analysis Table

Research Implications and Limitations

- Synthetic Challenges : The butoxy group’s longer chain may complicate purification compared to chloro or benzyloxy analogs .

- Data Gaps : Direct experimental data for 6-bromo-3-butoxy-2-fluorobenzaldehyde are lacking; properties are inferred from analogs. Further studies on its stability, solubility, and synthetic scalability are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.